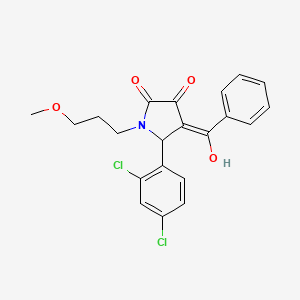
2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a cycloheptylideneamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the cycloheptylideneamino substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenyl cyclopentyl ketone
- 2-chlorophenyl cyclopentyl methanone
- o-chlorophenyl cyclopentyl ketone
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structure, which imparts distinct chemical and biological properties. Its quinazolinone core and cycloheptylideneamino substituent contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C21H22ClN3O |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-(cycloheptylideneamino)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H22ClN3O/c22-18-13-7-5-11-16(18)20-23-19-14-8-6-12-17(19)21(26)25(20)24-15-9-3-1-2-4-10-15/h5-8,11-14,20,23H,1-4,9-10H2 |
InChI Key |
XDLSZDRHOMMHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11524390.png)
![(2E)-6-acetyl-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11524398.png)

![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11524409.png)
![2-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]quinoline](/img/structure/B11524411.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11524412.png)


![5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11524433.png)

![4-[(Pyridin-3-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11524446.png)
![4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B11524459.png)
![3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11524465.png)
![4-chloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524466.png)
